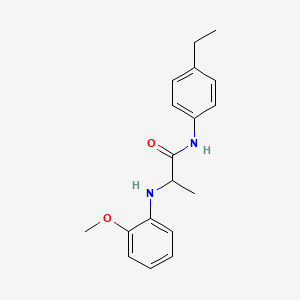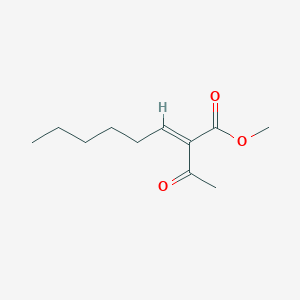
(E)-Methyl 2-acetyloct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 2-acetyloct-2-enoate is an organic compound with the molecular formula C11H18O3. It is a methyl ester derivative of 2-acetyloct-2-enoic acid. This compound is characterized by the presence of a double bond in the E-configuration, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-Methyl 2-acetyloct-2-enoate can be synthesized through various methods. One common approach involves the esterification of 2-acetyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 2-acetyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated esters.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
(E)-Methyl 2-acetyloct-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-Methyl 2-acetyloct-2-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-acetyloct-2-enoate: Similar structure but with different stereochemistry.
Ethyl 2-acetyloct-2-enoate: Ethyl ester derivative with similar chemical properties.
Methyl 2-acetylhex-2-enoate: Shorter carbon chain but similar functional groups.
Uniqueness
(E)-Methyl 2-acetyloct-2-enoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of stereochemically pure compounds.
Propriétés
Numéro CAS |
122590-38-9 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl (E)-2-acetyloct-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h8H,4-7H2,1-3H3/b10-8+ |
Clé InChI |
VNYSSRPQCBDQDJ-CSKARUKUSA-N |
SMILES isomérique |
CCCCC/C=C(\C(=O)C)/C(=O)OC |
SMILES canonique |
CCCCCC=C(C(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


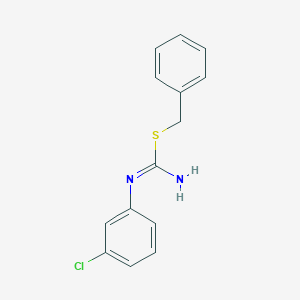
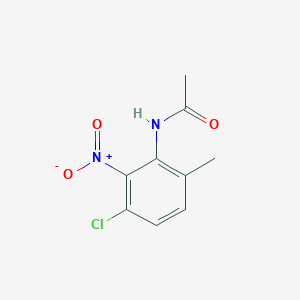
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
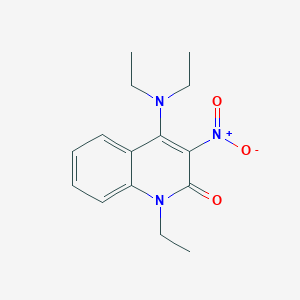
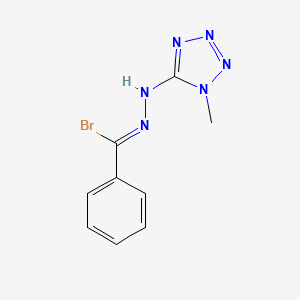
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B14142591.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
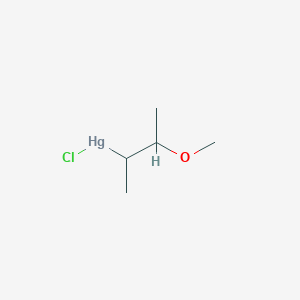
![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)
